molecular formula C16H26N4O2S B2949458 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide CAS No. 921570-24-3

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide

カタログ番号 B2949458
CAS番号: 921570-24-3
分子量: 338.47
InChIキー: AKIVXKTVIQDXDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CPI-613, which is a novel anticancer agent that targets the mitochondrial tricarboxylic acid cycle.

作用機序

The mechanism of action of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide involves the inhibition of mitochondrial enzymes that are involved in the tricarboxylic acid cycle. This leads to the disruption of energy metabolism in cancer cells, which ultimately results in cell death. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several mitochondrial enzymes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and succinate dehydrogenase. This leads to the disruption of energy metabolism in cancer cells, which ultimately results in cell death. CPI-613 has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.

実験室実験の利点と制限

The advantages of using 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide in lab experiments include its high potency and specificity for cancer cells. This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, the limitations of using CPI-613 in lab experiments include its complex synthesis method and the need for further studies to determine its optimal dosage and administration route.

将来の方向性

There are several future directions for the research on 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide. One of the future directions is to conduct clinical trials to evaluate the safety and efficacy of CPI-613 in cancer patients. Another future direction is to explore the potential of combining CPI-613 with other anticancer agents to enhance its therapeutic effects. Additionally, further studies are needed to understand the molecular mechanisms underlying the anticancer activity of CPI-613 and to identify biomarkers that can predict the response to this compound.

合成法

The synthesis of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide is a complex process that involves several steps. The first step involves the reaction of 3-cyclopentylureidothiocarbamate with isopentyl bromide in the presence of potassium carbonate to yield N-isopentyl-3-cyclopentylureidothiocarbamate. The second step involves the reaction of N-isopentyl-3-cyclopentylureidothiocarbamate with acetic anhydride to yield this compound.

科学的研究の応用

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopentylacetamide has been found to have potential therapeutic applications in the treatment of various types of cancer. This compound targets the mitochondrial tricarboxylic acid cycle, which is essential for the survival and growth of cancer cells. Several preclinical studies have demonstrated the anticancer activity of CPI-613 against various types of cancer, including pancreatic cancer, leukemia, lymphoma, and lung cancer.

特性

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-11(2)7-8-17-14(21)9-13-10-23-16(19-13)20-15(22)18-12-5-3-4-6-12/h10-12H,3-9H2,1-2H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIVXKTVIQDXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。